molecular formula C10H21Cl B15176516 Isononane, chloro- CAS No. 65155-47-7

Isononane, chloro-

Cat. No.: B15176516
CAS No.: 65155-47-7
M. Wt: 176.72 g/mol
InChI Key: LTIRMQJEHWSVTA-JTQLQIEISA-N
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Description

Isononane, chloro- is a chemical compound with the molecular formula C9H20Cl. It is a chlorinated derivative of isononane, which is a branched alkane hydrocarbon. This compound is typically used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isononane, chloro- typically involves the chlorination of isononane. This process can be carried out using chlorine gas under controlled conditions. The reaction is usually conducted in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions include maintaining a temperature range of 50-100°C and ensuring an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of isononane, chloro- involves the continuous chlorination of isononane in a reactor. The process is optimized to achieve high yields and purity of the final product. The reaction mixture is then subjected to distillation to separate and purify the isononane, chloro- from other by-products.

Chemical Reactions Analysis

Types of Reactions

Isononane, chloro- undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: It can be reduced to form isononane by removing the chlorine atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products

    Substitution: Products include various substituted isononanes depending on the nucleophile used.

    Oxidation: Products include isononanol or isononanoic acid.

    Reduction: The major product is isononane.

Scientific Research Applications

Isononane, chloro- has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: It is used in studies involving the effects of chlorinated hydrocarbons on biological systems.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals.

    Industry: It is used as a solvent and in the production of lubricants and plasticizers.

Mechanism of Action

The mechanism of action of isononane, chloro- involves its interaction with various molecular targets. In biological systems, it can interact with cellular membranes and proteins, leading to changes in cell function. The chlorine atom in the molecule can form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

    2-Methyloctane: A branched alkane similar to isononane but without the chlorine atom.

    Nonane: A straight-chain alkane with similar physical properties but different reactivity due to the absence of branching and chlorine.

    Chlorodecane: A chlorinated alkane with a longer carbon chain.

Uniqueness

Isononane, chloro- is unique due to its branched structure and the presence of a chlorine atom, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in applications where specific reactivity is required, such as in organic synthesis and industrial processes.

Properties

CAS No.

65155-47-7

Molecular Formula

C10H21Cl

Molecular Weight

176.72 g/mol

IUPAC Name

(6S)-6-chloro-2-methylnonane

InChI

InChI=1S/C10H21Cl/c1-4-6-10(11)8-5-7-9(2)3/h9-10H,4-8H2,1-3H3/t10-/m0/s1

InChI Key

LTIRMQJEHWSVTA-JTQLQIEISA-N

Isomeric SMILES

CCC[C@@H](CCCC(C)C)Cl

Canonical SMILES

CCCC(CCCC(C)C)Cl

Origin of Product

United States

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